4-Chloro-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

Description

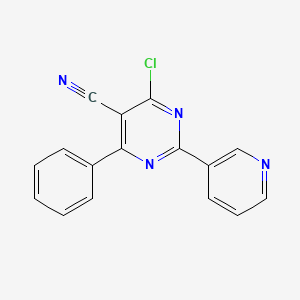

4-Chloro-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320417-51-4) is a pyrimidine derivative characterized by a chloro substituent at position 4, a phenyl group at position 6, and a 3-pyridinyl moiety at position 2 of the pyrimidine core . Pyrimidinecarbonitriles are structurally versatile and serve as key intermediates in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing chloro and cyano groups enhance electrophilicity, making this compound reactive in nucleophilic substitution reactions. Its molecular formula is inferred as C₁₆H₉ClN₅ based on structural analysis, with a molecular weight of approximately 306.45 g/mol.

Properties

IUPAC Name |

4-chloro-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN4/c17-15-13(9-18)14(11-5-2-1-3-6-11)20-16(21-15)12-7-4-8-19-10-12/h1-8,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNAZSSCVMOHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CN=CC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and nitriles.

Substitution Reactions: Introduction of the chloro, phenyl, and pyridinyl groups can be done through various substitution reactions, often using reagents like chlorinating agents, phenylboronic acids, and pyridine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridinyl rings.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: Various substitution reactions can occur, especially at the chloro group, which can be replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds could be explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrimidinecarbonitriles are highly dependent on substituent patterns. Below is a comparative table of structurally related compounds:

Notes:

- Ph: Phenyl; Py: Pyridinyl; iPrNH: Isopropylamino.

- The chloro group in the target compound increases electrophilicity, favoring reactions like Suzuki couplings .

- Methoxy groups (e.g., in 886361-41-7) improve solubility but reduce metabolic stability .

- Amino substituents (e.g., isopropylamino in 320417-90-1) enable hydrogen bonding, enhancing target affinity in kinase inhibitors .

Biological Activity

Overview

4-Chloro-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile (CAS Number: 320417-51-4) is a heterocyclic compound characterized by a pyrimidine ring with various substituents, including a chloro, phenyl, and pyridinyl group. This unique structure positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure

The molecular formula of this compound is , and its structure can be described as follows:

| Component | Description |

|---|---|

| Pyrimidine Ring | Central structure with nitrogen atoms |

| Chloro Group | Substituent that may enhance biological activity |

| Phenyl Group | Aromatic ring that can influence lipophilicity |

| Pyridinyl Group | Additional nitrogen-containing ring |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that pyrimidine derivatives can act against various bacterial and fungal strains, suggesting that this compound may also possess similar properties. For instance, a related compound was tested against Staphylococcus aureus and demonstrated notable inhibitory effects .

Anticancer Activity

In vitro studies have explored the anticancer potential of pyrimidine derivatives. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have shown effectiveness against cancer cell lines, which may extend to this compound due to structural similarities .

The biological activity of this compound likely arises from its interaction with specific molecular targets within cells. The presence of the chloro and pyridinyl groups may enhance binding affinity to enzymes or receptors involved in metabolic processes or cellular signaling pathways. This interaction can lead to inhibition or modulation of these targets, contributing to its antimicrobial and anticancer effects.

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of various pyrimidine derivatives, including those structurally similar to this compound. The results indicated effective inhibition against multiple bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 100 µg/mL for different derivatives .

Anticancer Research

Another research effort focused on the anticancer properties of pyrimidine-based compounds. In vitro assays revealed that certain derivatives could inhibit cell growth in various cancer cell lines at concentrations as low as 50 µM. These findings suggest that modifications to the pyrimidine structure can significantly impact biological activity .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile?

Methodological Answer: The compound is synthesized via a three-component reaction under thermal aqueous conditions. A typical protocol involves:

- Reacting substituted aldehydes, malononitrile, and thiourea derivatives in water at 80–100°C.

- Characterizing intermediates using TLC and recrystallization from ethanol/water mixtures.

- Final chlorination steps using POCl₃ or SOCl₂ to introduce the chloro substituent at position 4 .

Key Data: - Melting points (e.g., 222°C for 4h in ) and spectral data (e.g., IR νmax 2212 cm⁻¹ for CN stretch) confirm purity .

- Solvent systems like DMSO:water (5:5) enhance reaction efficiency .

Q. How can structural characterization be performed to verify the compound’s identity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : Analyze δH and δC signals for aromatic protons (e.g., 7.50–8.40 ppm for phenyl/pyridinyl groups) and nitrile carbon (116–118 ppm) .

- IR Spectroscopy : Confirm CN (2212 cm⁻¹) and NH₂ (3329–3478 cm⁻¹) stretches .

- Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 306 for 4h) and fragmentation patterns .

- Elemental Analysis : Match experimental and theoretical C/H/N percentages (e.g., 66.22% C observed vs. 66.56% calculated for 4h) .

Q. How do substituents at positions 4 and 6 influence physicochemical properties?

Methodological Answer: Substituent effects are systematically studied by:

- Introducing electron-withdrawing groups (e.g., Cl, Br) at position 6 to increase melting points (e.g., 235–238°C for bromophenyl derivative 4j vs. 222°C for chlorophenyl 4h) .

- Comparing spectral shifts: Chloro substituents downfield-shift aromatic protons in ¹H NMR (e.g., 7.53–8.40 ppm for 4h) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the chlorination step?

Methodological Answer: Regioselectivity is governed by:

- Nucleophilic Aromatic Substitution (SNAr) : The chloro group replaces a leaving group (e.g., methylthio in ) at position 4 due to electron-deficient pyrimidine rings.

- Computational Modeling : DFT calculations predict activation energies for competing pathways. For example, POCl₃-mediated chlorination favors C4 over C2 due to lower transition-state energy .

Experimental Validation : - Monitor reaction intermediates via LC-MS and isolate byproducts (e.g., 6-amino derivatives in ) to confirm pathways .

Q. How can conflicting solubility data across studies be resolved?

Methodological Answer: Contradictions arise from solvent polarity and crystallization conditions. To resolve:

- Replicate Experiments : Use standardized solvents (e.g., DMSO for polar, toluene for nonpolar) .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess purity impacts.

- Cross-Validate : Compare solubility in (aqueous synthesis) vs. (organic solvents) to identify solvent-dependent trends .

Q. What advanced techniques enable functionalization of the pyrimidine core?

Methodological Answer:

- Buchwald-Hartwig Amination : Introduce amino groups using Pd catalysts (e.g., 2,4-diamino derivatives in ) .

- Suzuki-Miyaura Coupling : Attach aryl boronic acids to the chloro substituent for bioconjugation .

Case Study : - Functionalizing position 5 with thienyl groups (e.g., 4g in ) enhances π-stacking in crystal structures .

Q. How can computational methods predict biological activity or reactivity?

Methodological Answer:

- Molecular Docking : Screen against kinase targets (e.g., EGFR) using PyMOL or AutoDock to prioritize synthesis .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. Br) with bioactivity (e.g., IC₅₀ values) .

Validation : - Compare predicted and experimental IC₅₀ for analogues (e.g., ’s pyrazole-carboxamide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.